N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Overview
Description
The compound "N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide" is a complex molecule that likely contains several functional groups, including an amide, a thioether, and a dihydropyrimidinone moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrimidine derivatives and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a pyrimidine derivative reported in one study involved a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a 90% product . This suggests that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule and the geometry of the crystal structure. For example, a related compound was found to crystallize in the triclinic space group with specific unit-cell parameters . Theoretical studies, such as those using the B3LYP 6-311G (d, p) basis set, can also provide insights into the electronic properties of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including interactions with biological molecules like DNA. For example, one study demonstrated that a pyrimidine derivative could bind to double-stranded DNA (dsDNA) through minor groove binding, as evidenced by electronic absorption titration, thermal denaturation measurement, and viscosity techniques . Molecular docking calculations can further elucidate the nature of these interactions, revealing potential hydrogen bonds and Pi-alkyl interactions that stabilize the compound-DNA complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of nitroso groups and their intramolecular bond lengths can affect the molecule's reactivity and the formation of intermolecular hydrogen bonds . The crystal structure, such as the triclinic system and space group, can also impact the density and other physical properties of the compound . Preliminary biological activity tests can reveal the herbicidal activities of these compounds, indicating their potential applications .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds incorporating structures similar to N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide. These studies aim to develop new materials with unique properties for potential applications in various fields. For example, the synthesis of aromatic polyimides from novel diamines shows potential in creating materials with high thermal stability and specific heat capacity for use in high-performance applications (Butt et al., 2005).
Antimicrobial and Anticancer Activity
Some derivatives related to the core structure of N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide have been synthesized and tested for their antimicrobial and anti-HIV activities. These compounds have shown promising results against different microorganisms, indicating potential applications in developing new therapeutic agents (Patel & Chikhalia, 2006).
Advanced Glycation End-Products
Research into the formation and effects of advanced glycation end-products (AGEs) involves compounds with similar chemical structures. These studies are crucial for understanding the role of AGEs in diabetes complications and neurodegenerative diseases, potentially leading to new therapeutic strategies (Nemet et al., 2006).
Material Science Applications
The research also extends into materials science, where compounds with related structures are utilized in the synthesis of novel materials such as heterocyclic and non-heterocyclic entities with antibacterial and anti-HIV properties. These materials offer potential applications in creating new types of antimicrobial agents and materials with specific biological activities (Patel & Chikhalia, 2006).
Drug Discovery and Development
In the field of drug discovery, related compounds are being explored for their potential as inhibitors of key biological targets such as kinesin spindle protein, indicating possible applications in cancer therapy. The development of such inhibitors can lead to new therapeutic options for treating cancer (Theoclitou et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-12-4-6-13(7-5-12)20(29)25-18-19(23)26-22(27-21(18)30)33-11-17(28)24-15-9-8-14(31-2)10-16(15)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCTNDCWQNOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide |
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